molecular formula C16H20N4O2 B12264754 4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12264754
M. Wt: 300.36 g/mol
InChI Key: JHWYHGOFRHSQFQ-UHFFFAOYSA-N
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Description

4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, dimethyl substitutions on the pyridine ring, and a morpholine carboxamide moiety

Preparation Methods

The synthesis of 4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of malononitrile with acetylacetone to form 3-cyano-4,6-dimethyl-2-pyridone. This intermediate is then subjected to allylation and subsequent halocyclization to yield the desired pyridine derivative . The reaction conditions typically involve the use of basic catalysts such as triethylamine and halogenating agents like iodine or bromine .

For industrial production, the process can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of in situ React IR technology can help monitor the reaction progress and ensure chemoselectivity .

Chemical Reactions Analysis

4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group and the pyridine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting antitumor activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-10-7-11(2)18-15(13(10)8-17)20-5-6-22-14(9-20)16(21)19-12-3-4-12/h7,12,14H,3-6,9H2,1-2H3,(H,19,21)

InChI Key

JHWYHGOFRHSQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCOC(C2)C(=O)NC3CC3)C

Origin of Product

United States

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